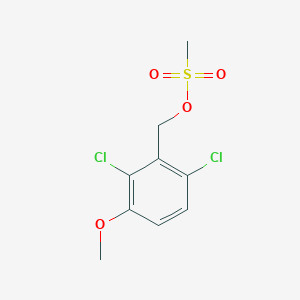
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate is a chemical compound with the molecular formula C9H10Cl2O4S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate typically involves the reaction of 2,6-dichloro-3-methoxybenzenemethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, hydrocarbons, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-methanesulfonate include:
- Benzenemethanol, 2,6-dichloro-3-methoxy-
- Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-chloride
- Benzenemethanol, 2,6-dichloro-3-methoxy-, 1-bromide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
160647-03-0 |
|---|---|
Formule moléculaire |
C9H10Cl2O4S |
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
(2,6-dichloro-3-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H10Cl2O4S/c1-14-8-4-3-7(10)6(9(8)11)5-15-16(2,12)13/h3-4H,5H2,1-2H3 |
Clé InChI |
PNTFJFXYWVMEEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Cl)COS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


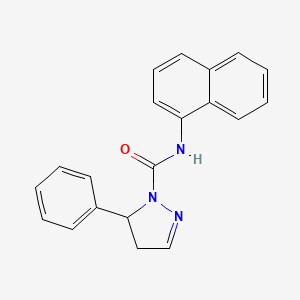
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
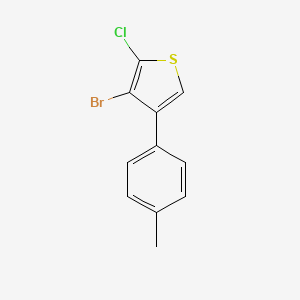
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
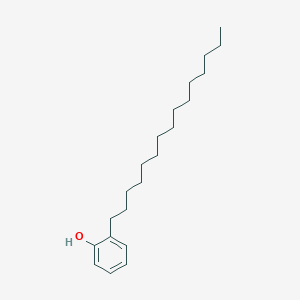
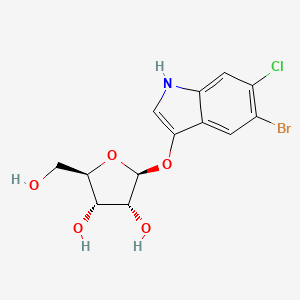

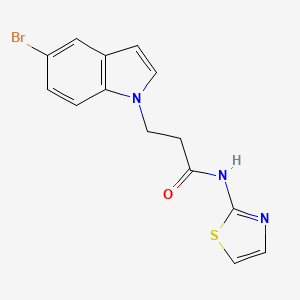
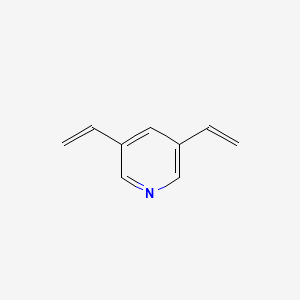

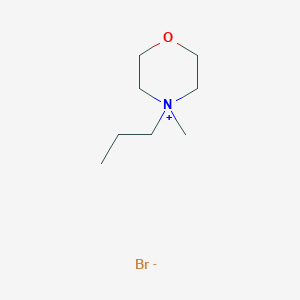
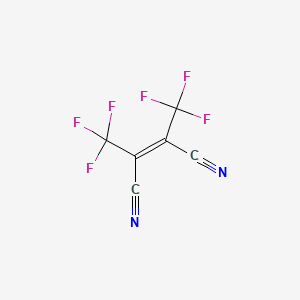
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
